molecular formula C13H20N2O2 B13184872 N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide CAS No. 900640-60-0

N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide

Cat. No.: B13184872
CAS No.: 900640-60-0
M. Wt: 236.31 g/mol
InChI Key: QQYQMMJCXGHVIX-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide is an acetamide derivative characterized by a 2,3-dimethylphenyl group attached to the acetamide nitrogen and a 2-methoxyethylamino substituent on the α-carbon. This compound belongs to a broader class of bioactive amides with applications in medicinal chemistry, particularly in local anesthesia and enzyme inhibition. Its structure combines aromatic and polar moieties, balancing lipophilicity (via the dimethylphenyl group) and hydrophilicity (via the methoxyethylamino group) .

Properties

CAS No.

900640-60-0

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(2-methoxyethylamino)acetamide

InChI

InChI=1S/C13H20N2O2/c1-10-5-4-6-12(11(10)2)15-13(16)9-14-7-8-17-3/h4-6,14H,7-9H2,1-3H3,(H,15,16)

InChI Key

QQYQMMJCXGHVIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CNCCOC)C

Origin of Product

United States

Biological Activity

N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide, often encountered in its hydrochloride form, is a synthetic compound with notable potential in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to present a comprehensive overview.

  • Molecular Formula : C₁₃H₂₁ClN₂O₂
  • Molecular Weight : Approximately 272.77 g/mol
  • CAS Number : 1049775-49-6

The compound features a dimethylphenyl group and a methoxyethyl amino group, which contribute to its unique biological interactions.

Biological Activity Overview

This compound has been primarily studied for its analgesic and anti-inflammatory properties. Preliminary research suggests that it may interact with neurotransmitter systems that are crucial in pain perception and inflammatory responses.

While the specific mechanisms remain under investigation, it is hypothesized that the compound may:

  • Inhibit pain signaling pathways.
  • Modulate inflammatory cytokines.
  • Interact with receptors involved in nociception.

Analgesic and Anti-inflammatory Effects

  • In Vivo Studies : Animal models have shown promising results where this compound significantly reduced pain responses compared to control groups. The analgesic effect was measured using standard pain assays (e.g., tail-flick test).
  • Cytokine Modulation : Studies indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples from treated animals.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds revealed that variations in the phenyl substituents significantly influence biological activity:

Compound NameKey FeaturesBiological Activity
N-(4-Methoxyphenyl)-N,N-dimethylacetamideSimilar amide structureExhibits anti-inflammatory properties
N-(4-Chlorophenyl)-N,N-dimethylacetamideContains a chlorophenyl groupPotential use as an analgesic
N-(3-Chlorophenyl)-2-[(2-methoxyethyl)amino]acetamideChlorine substitution may affect activityReduced efficacy compared to target compound

Case Studies

  • Chronic Pain Models : In a study involving chronic pain models, this compound demonstrated significant pain relief over a sustained period, suggesting its potential for chronic pain management.
  • Inflammatory Disease Models : In models of rheumatoid arthritis, the compound reduced joint swelling and inflammation markers, indicating potential therapeutic benefits for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Amino Substituents

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide (CAS 142713-08-4)
  • Structural Differences: The amino group is substituted with diethyl groups instead of a 2-methoxyethyl chain.
  • pKa: Similar amino-substituted acetamides (e.g., lidocaine analogs) exhibit pKa values around 7.93, favoring ionization at physiological pH for sodium channel binding .
  • Applications : Used as a reference standard in impurity profiling of local anesthetics like lidocaine .
N-(2,6-Dimethylphenyl)-2-((1-methylethyl)amino)acetamide (CAS 42459-30-3)
  • Structural Differences: Features an isopropylamino group and a 2,6-dimethylphenyl ring.
  • Impact on Properties :
    • Steric Effects : The bulkier isopropyl group may hinder molecular interactions compared to the linear methoxyethyl chain.
    • Melting Point : Higher melting points (e.g., 469–471 K for N-(2,6-dimethylphenyl)-2,2-diphenylacetamide) are common in analogs with rigid aromatic substituents .

Compounds with Sulfonamide and Heterocyclic Moieties

2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide (Compound 12, )
  • Structural Differences : Incorporates a sulfonamide group and a benzamide core instead of an acetamide.
  • Key Data :
    • Yield : 70.8%; Melting Point : 202–210°C.
    • Activity : Exhibits urease inhibition, likely due to sulfonamide’s ability to coordinate metal ions in enzyme active sites .
  • Comparison : The acetamide scaffold in the target compound may offer better metabolic stability than benzamide derivatives.
2-((2,3-Dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 16, )
  • Structural Differences : Contains a coumarin-linked thiazole ring.
  • Key Data :
    • Yield : 76%; Melting Point : 195–200°C.
    • Activity : Acts as an α-glucosidase inhibitor (IC50 ~15 µM), suggesting that electron-rich heterocycles enhance enzyme binding .
  • Comparison: The methoxyethylamino group in the target compound may improve solubility over the thiazole-coumarin hybrid.

Local Anesthetic Derivatives and Impurities

Lidocaine Impurity K (N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide hydrochloride)
  • Structural Differences: Ethylmethylamino substituent vs. methoxyethylamino.
  • Key Data: CAS: 50295-20-0; Molecular Weight: 234.34 g/mol. Role: Identified as a degradation product in lidocaine formulations, highlighting the metabolic vulnerability of alkylamino groups .
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide ()
  • Structural Differences : Chlorine substitution at the α-carbon and a 2,6-dimethylphenyl group.

Data Tables

Table 1: Physical and Spectral Properties of Selected Compounds

Compound Name Yield (%) Melting Point (°C) Rf Value Key Functional Groups (IR, cm⁻¹) Reference
Target Compound* N/A N/A N/A N-H (~3300), C=O (~1650), C-O (~1100)
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide N/A N/A N/A N-H (~3280), C=O (~1680)
Compound 12 () 70.8 202–210 0.82 N-H (~3320), SO₂ (~1350, ~1150)
Compound 16 () 76 195–200 N/A C=O (~1713), C-O (~1096)

Key Research Findings

Bulky substituents (e.g., isopropyl) reduce enzymatic binding affinity due to steric hindrance .

Aromatic Ring Substitution :

  • 2,3-Dimethylphenyl groups provide optimal steric and electronic environments for receptor binding, as seen in lidocaine analogs .
  • Para-substituted sulfonamides (e.g., Compound 12) exhibit stronger urease inhibition than ortho/meta analogs .

Heterocyclic Hybrids :

  • Coumarin-thiazole hybrids (e.g., Compound 16) demonstrate potent α-glucosidase inhibition, suggesting that electron-deficient heterocycles enhance target engagement .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the acylation of an appropriately substituted aniline derivative (2,3-dimethylaniline) with a suitable amino-substituted acetamide precursor or its equivalent. The key step is the formation of the amide bond linking the 2,3-dimethylphenyl group to the 2-[(2-methoxyethyl)amino]acetamide moiety.

Typical Reaction Pathways

  • Amide Formation via Acyl Chloride or Anhydride Intermediates:
    The 2,3-dimethylaniline is reacted with an acylating agent such as chloroacetyl chloride or a related activated acetamide intermediate bearing the 2-methoxyethylamino substituent. The reaction is often carried out in the presence of a base (e.g., triethylamine) to neutralize HCl formed and to drive the reaction forward. Control of temperature (0–90°C) is critical to optimize yield and minimize side reactions.

  • Nucleophilic Substitution on Halogenated Acetamides:
    Another approach involves nucleophilic substitution where 2,3-dimethylaniline reacts with a 2-chloroacetamide derivative bearing the 2-methoxyethylamino group. This method benefits from the use of phase transfer catalysts and bases to improve conversion rates and product stability.

Optimized Preparation Method (Based on Analogous Compounds and Patents)

While direct literature on this exact compound is limited, a closely related preparation method can be inferred from patent CN101538223A, which describes the synthesis of related N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide derivatives with modifications applicable here:

  • Step 1: Reaction Setup
    Mix N-(2,3-dimethylphenyl)-2-aminoacetamide (or equivalent) with approximately equimolar amounts of chloroacetaldehyde dimethyl acetal or a similar alkoxy-substituted acetal derivative.

  • Step 2: Base and Phase Transfer Catalyst Addition
    Add an organic base such as triethylamine or pyridine to absorb generated HCl and shift equilibrium toward product formation. Optionally, include a phase transfer catalyst to facilitate reaction in a biphasic organic solvent/water system.

  • Step 3: Controlled Temperature Reaction
    Maintain reaction temperature between 0°C and 90°C, commonly around ambient to moderate heating (e.g., 25–60°C), for 2–4 hours to ensure completion.

  • Step 4: Workup and Salt Formation
    Separate organic layers, evaporate solvents under reduced pressure, and dissolve the residue in an appropriate solvent (e.g., dichloromethane). Pass dry HCl gas to form the hydrochloride salt, enhancing product stability and crystallinity.

  • Step 5: Purification
    Purify the product by recrystallization or chromatography to achieve high purity (>95%).

Reaction Conditions Summary Table

Parameter Typical Range / Conditions Notes
Reactants molar ratio 1:0.8 to 1:1.2 (N-(2,3-dimethylphenyl)-2-aminoacetamide : chloroacetaldehyde dimethyl acetal) Molar ratio optimized for yield
Base Triethylamine, pyridine, or inorganic bases (NaOH, K2CO3) Neutralizes HCl, drives reaction forward
Solvent Toluene, dichloromethane, or biphasic organic/water system Solvent choice affects solubility and yield
Temperature 0–90°C (commonly 25–60°C) Temperature control critical for selectivity
Reaction time 2–4 hours Sufficient for complete conversion
Salt formation Dry HCl or HBr gas Stabilizes product as hydrochloride salt
Purification Recrystallization or chromatography Ensures high purity

Analytical and Research Findings on Preparation

Yield and Product Stability

  • Use of bases in the reaction significantly improves yield by neutralizing HCl and preventing side reactions. Yields can improve from approximately 67% (without base) to above 85% under optimized conditions.
  • Formation of the hydrochloride salt enhances product stability by reducing hygroscopicity and improving crystallinity.

Comparative Notes on Related Compounds

  • Analogous compounds such as N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide have been synthesized using similar methods with comparable yields and purification strategies.
  • Substituent effects of methyl groups at the 2,3-positions on the phenyl ring influence reactivity and solubility, necessitating slight optimization in reaction parameters.

Spectroscopic Characterization

Summary Table: Preparation Methods Comparison

Methodology Advantages Disadvantages Yield Range (%) References
Direct Acylation with Acyl Chloride + Base Straightforward, scalable, high purity possible Requires careful temperature control, HCl management 75–90
Nucleophilic Substitution with Chloroacetamide Derivatives + Phase Transfer Catalyst Improved conversion, milder conditions Requires phase transfer catalysts, longer reaction times 80–85
Multi-step synthesis via protected intermediates High selectivity and purity More complex, time-consuming 65–80

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